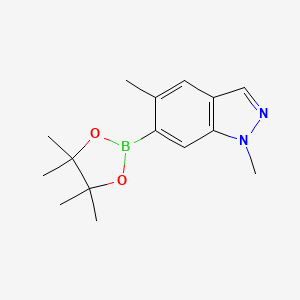

1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

Properties

Molecular Formula |

C15H21BN2O2 |

|---|---|

Molecular Weight |

272.15 g/mol |

IUPAC Name |

1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

InChI |

InChI=1S/C15H21BN2O2/c1-10-7-11-9-17-18(6)13(11)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |

InChI Key |

QNRZRTYTIZXQJO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)C=NN3C |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

A widely employed method involves the palladium-catalyzed Miyaura borylation of halogenated indazole precursors. This approach uses bis(pinacolato)diboron (B2Pin2) as the boron source and requires palladium catalysts for efficient coupling.

Synthetic Procedure

Optimization Data

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | XPhos-Pd-G2 | 86–90 | |

| Solvent | TBME/H₂O (4:1) | 90 | |

| Temperature | 55–100°C | 68–98 |

Key Findings :

-

Microwave-assisted heating (100°C, 1 h) improves yields to 90%.

-

Excess B2Pin2 (1.3 eq) minimizes deboronation side reactions.

Iridium-Catalyzed C–H Borylation

Direct Functionalization

This method bypasses pre-halogenation by activating C–H bonds directly. Iridium complexes selectively borylate the C6 position of 1,5-dimethyl-1H-indazole.

Reaction Protocol

Performance Metrics

Advantages :

-

Avoids halogenation steps, reducing synthetic steps.

-

High regioselectivity for the C6 position due to steric and electronic effects.

Suzuki-Miyaura Cross-Coupling

Boronate Installation via Coupling

This two-step method first synthesizes a boronic acid intermediate, which is then protected as the pinacol ester.

Stepwise Process

Critical Parameters

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, DMF | 78–85 | |

| Pinacol Protection | Pinacol, HCl, THF | 92 |

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Catalyst Recycling : Pd-based systems face challenges in recovery, increasing costs.

-

Solvent Choice : TBME and DMAc (N,N-dimethylacetamide) are preferred for their high boiling points and compatibility with boronates.

-

Purity Control : Final products require chromatography (silica gel, 0–15% DCM/hexane) or recrystallization from hexane.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can be used to modify the indazole core or the dioxaborolane group.

Substitution: The compound can participate in substitution reactions, particularly at the boron center.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted indazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of indazole compounds exhibit notable antimicrobial activities. Specifically, studies have shown that certain 2H-indazole derivatives possess giardicidal and amebicidal properties that are more potent than traditional treatments like metronidazole . This suggests that 1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole could be explored as a scaffold for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that certain indazole derivatives inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation . This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Potential Therapeutic Applications

Given its biological activities, 1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole could be utilized in:

- Antimicrobial formulations : Targeting resistant strains of bacteria and fungi.

- Anti-inflammatory medications : Providing alternatives for chronic inflammatory conditions.

- Antiparasitic drugs : Offering new treatments for protozoan infections.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is not well-documented. boron-containing compounds are known to interact with biological molecules through the formation of reversible covalent bonds with diols and other nucleophiles. This interaction can affect various molecular targets and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

1,3-Dimethyl-6-Boronate Indazole (CAS 1300582-61-9)

- Structure : Methyl groups at 1- and 3-positions.

- Molecular Weight : 272.15 g/mol (identical to the target compound) .

- Applications : Used in medicinal chemistry for kinase inhibitor development .

2,5-Dimethyl-6-Boronate Indazole (CAS 1310404-81-9)

4-Fluoro-6-Boronate Indazole (CAS 1186334-64-4)

Functional Group Variations

6-Boronate-1H-Indazole with Methoxy Substituent (4-Methoxy-6-boronate indazole)

- Structure : Methoxy group at the 4-position.

- Purity : 97% .

- Reactivity : Methoxy’s electron-donating nature could increase boronate reactivity in cross-couplings but may necessitate protecting group strategies .

6-Boronate-1H-Indazole with Benzyl Substituent (1-Benzyl-5-boronate indazole)

- Structure : Benzyl group at the 1-position.

- Molecular Weight : 334.22 g/mol .

- Applications : Bulkier benzyl groups may improve solubility in organic solvents, aiding in purification .

Price and Availability

Data Tables

Table 1. Structural and Commercial Comparison of Indazole Boronates

| Compound Name | CAS No. | Substituents | Molecular Weight (g/mol) | Purity (%) | Price (USD/g) |

|---|---|---|---|---|---|

| 1,5-Dimethyl-6-boronate-1H-indazole | N/A | 1-Me, 5-Me | 272.15 | N/A | N/A |

| 1,3-Dimethyl-6-boronate-1H-indazole | 1300582-61-9 | 1-Me, 3-Me | 272.15 | 97 | 610 |

| 2,5-Dimethyl-6-boronate-2H-indazole | 1310404-81-9 | 2-Me, 5-Me | 272.15 | N/A | N/A |

| 4-Fluoro-6-boronate-1H-indazole | 1186334-64-4 | 4-F | 262.09 | 98 | N/A |

| 6-Chloro-4-boronate-1H-indazole | 1802433-98-2 | 6-Cl | 278.54 | N/A | Competitive |

Table 2. Hazard Profiles of Selected Analogs

| Compound Name | Hazard Statements | Precautionary Measures |

|---|---|---|

| 1,3-Dimethyl-6-boronate-1H-indazole | H302, H315, H319, H335 | Avoid inhalation (P261, P305) |

| 4-Methoxy-6-boronate-1H-indazole | Not specified | Standard boronate handling |

| 1-Benzyl-5-boronate-1H-indazole | Not specified | Use in well-ventilated areas |

Biological Activity

1,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H19BN2O2 |

| Molecular Weight | 247.12 g/mol |

| CAS Number | 944392-68-1 |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | High in organic solvents |

The biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in various cellular processes. Recent studies have highlighted its inhibitory effects on GSK-3β and IKK-β kinases. These kinases are crucial in regulating inflammatory responses and cell survival pathways.

Inhibitory Activity

In vitro studies have demonstrated that 1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exhibits significant inhibitory activity against GSK-3β with an IC50 value in the low micromolar range. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in various models:

- LPS-Induced Inflammation : It significantly reduced nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced models .

Cytotoxicity Studies

Cytotoxicity assays performed on different cell lines revealed that at concentrations up to 10 µM, the compound did not significantly decrease cell viability in mouse hippocampal neuronal cells (HT-22) or microglial cells (BV-2) . This suggests a favorable therapeutic window for its use.

Study 1: GSK-3β Inhibition

In a study assessing various derivatives for GSK-3β inhibition, 1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole was noted for its potent inhibitory activity. The study compared it against known inhibitors like staurosporine and found it to be more selective with less cytotoxicity at effective doses .

Study 2: In Vivo Models

In vivo studies using murine models of inflammation demonstrated that administration of this compound resulted in reduced symptoms associated with inflammatory diseases. The mechanism was attributed to the modulation of kinase activity leading to altered cytokine profiles .

Q & A

Q. What are the standard synthetic routes for preparing 1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

The compound is synthesized via a multi-step protocol involving halogenation followed by Miyaura borylation. For analogous indazole-boronate esters, bromination of the indazole core precedes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) under Suzuki-Miyaura conditions . Key steps include:

- Alkylation/functionalization : Introduction of methyl groups at the 1- and 5-positions of indazole via nucleophilic substitution or directed C–H activation.

- Bromination : Electrophilic bromination at the 6-position using reagents like NBS or Br₂ in the presence of Lewis acids.

- Borylation : Miyaura borylation with Pd(dppf)Cl₂ as a catalyst, typically in a solvent mixture of dioxane/H₂O at 80–100°C .

Purification involves column chromatography (silica gel) or recrystallization. Yield optimization often requires inert atmosphere control and stoichiometric tuning of B₂pin₂.

Q. How is the compound characterized for structural confirmation and purity assessment?

- NMR spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., methyl groups at 1,5-positions; boronate at 6-position). The pinacol boronate group shows characteristic peaks: ~1.3 ppm (singlet, 12H for four methyl groups) in ¹H NMR and ~85 ppm (quaternary B-O carbons) in ¹³C NMR .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₁₅H₂₁BN₂O₂ for the title compound) .

- X-ray crystallography : For unambiguous confirmation, SHELX or OLEX2 software can refine crystal structures if single crystals are obtained .

Q. What are the primary applications of this compound in chemical research?

It serves as a versatile intermediate in:

- Cross-coupling reactions : Suzuki-Miyaura couplings to form biaryl or heteroaryl systems for drug discovery or materials science .

- Functional group transformations : The boronate can be oxidized to hydroxyl or converted to trifluoroborate salts for further reactivity .

Advanced Research Questions

Q. How can researchers address low yields in Miyaura borylation of sterically hindered indazoles?

Steric hindrance at the 6-position can reduce catalytic efficiency. Strategies include:

- Catalyst optimization : Use of PdCl₂(dtbpf) or Pd(OAc)₂ with SPhos ligands for enhanced steric tolerance .

- Microwave-assisted synthesis : Shortened reaction times (30–60 min vs. 12–24 h) improve yields by minimizing side reactions .

- Substrate pre-activation : Pre-bromination with directing groups (e.g., pyridyl) to facilitate Pd insertion .

Q. How to resolve contradictions in NMR data for boronate-containing indazoles?

Discrepancies in peak splitting or integration often arise from dynamic effects (e.g., hindered rotation of the boronate group). Solutions include:

- Variable-temperature NMR : Cooling to –40°C slows rotation, resolving split peaks .

- 2D NMR (COSY, HSQC) : Assigns coupling between protons and adjacent carbons to confirm substitution patterns .

- Complementary techniques : IR spectroscopy (B-O stretch ~1350 cm⁻¹) or X-ray crystallography for definitive structural proof .

Q. What experimental design considerations apply when using this compound in OLED materials?

In OLEDs, the boronate group enables π-extension via cross-coupling to create emissive layers. Critical factors include:

- Electron-deficient partners : Coupling with fluorinated or cyano-substituted aryl halides enhances electron transport properties .

- Purification rigor : Residual Pd must be <1 ppm (tested via ICP-MS) to prevent device degradation .

- Thermogravimetric analysis (TGA) : Ensures thermal stability (>300°C) for vacuum deposition processes .

Q. How to mitigate byproduct formation during Suzuki coupling of this boronate?

Common byproducts (e.g., homocoupled dimers or deboronated indazoles) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.